Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl isothiocyanate with an amino-ester precursor, leading to cyclization and formation of the desired thiophene derivative . Another approach includes the acylation of the amino-ester with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N), followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and cyclization processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH or K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in inducing apoptosis in breast cancer cells.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of other heterocyclic compounds and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound characterized by a unique bicyclic structure that includes both sulfur and nitrogen atoms. Its potential biological activities have garnered attention in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C13H15N\O2S
- Molecular Weight : Approximately 253.35 g/mol
- Functional Groups : Ethyl ester group, amino group, and two methyl substituents located at the 5 and 7 positions of the tetrahydrobenzo[b]thiophene ring.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focusing on related tetrahydrobenzo[b]thiophene derivatives highlighted their effectiveness as inhibitors of key enzymes involved in cancer metabolism:
- PDK1 Inhibition : Compounds were evaluated for their ability to inhibit pyruvate dehydrogenase kinase 1 (PDK1), which plays a crucial role in cancer cell metabolism. The most active compounds showed IC50 values of 57.10 µg/mL for PDK1 inhibition .
- LDHA Inhibition : Similarly, lactate dehydrogenase A (LDHA), another important enzyme in cancer metabolism, was inhibited with IC50 values around 64.10 µg/mL .
The mechanism underlying the anticancer effects involves:
- Induction of apoptosis in cancer cells.
- Disruption of metabolic pathways that are typically upregulated in tumor cells.
For instance, a study on MCF-7 breast cancer cells demonstrated that treatment with a related compound led to significant apoptosis induction with a reduction in cell viability by approximately 26.86% .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Contains one methyl group at position 4 | Potentially different biological activity due to methyl substitution |
Ethyl 2-amino-thieno[2,3-b]pyridine-3-carboxylate | Features a thieno-pyridine structure | May exhibit different pharmacological profiles |
Ethyl 2-amino-thieno[3,2-b]pyridine-3-carboxylate | Contains a thieno-pyridine core | Different interaction dynamics due to structural variation |
This table illustrates how variations in structure can influence biological activity and therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to this compound:
- Colorectal Cancer Study : A comprehensive evaluation showed that certain derivatives effectively targeted colorectal cancer cells through multiple mechanisms including oxidative stress modulation and enzyme inhibition .
- Breast Cancer Research : Another investigation focused on apoptosis-inducing agents derived from this scaffold indicated promising results against MCF-7 cells with significant reductions in cell viability and increased rates of apoptosis .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-4-16-13(15)10-9-6-7(2)5-8(3)11(9)17-12(10)14/h7-8H,4-6,14H2,1-3H3 |
InChI Key |
RRYLOCJDJWLGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2C)C)N |
Origin of Product |
United States |
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